4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one
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Description
4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one, also known as CBNQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. CBNQ belongs to the quinoline family and is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes.
Scientific Research Applications
Antibacterial and Antifungal Agents
Background:4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one: belongs to the class of 2-aminothiazoles, which serve as starting materials for synthesizing heterocyclic analogs with therapeutic potential. Researchers have explored its antibacterial and antifungal properties.
Antibacterial Potential: Antifungal Activity:Synthesis of Imidazoles
Background: Imidazoles are essential components in functional molecules used across various applications. Recent advances have focused on their regiocontrolled synthesis.
Importance:- Researchers have developed innovative methods for constructing imidazole rings with specific substitutions .
Novel Heterocyclic Compounds
Background: Researchers aimed to synthesize novel heterocyclic compounds using 2-aminobenzimidazole as a precursor.
Approach:properties
IUPAC Name |
4-[(2-chlorophenyl)methylamino]-1-methyl-3-nitroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-20-14-9-5-3-7-12(14)15(16(17(20)22)21(23)24)19-10-11-6-2-4-8-13(11)18/h2-9,19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGCFSSXMZOANL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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